molecular formula C18H20N2O2S B4639900 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide

Cat. No.: B4639900
M. Wt: 328.4 g/mol
InChI Key: BINHZDIOUDRPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole moiety, which is known for its biological activity and presence in many pharmacologically important molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole derivative.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The sulfonamide group can also interact with bacterial enzymes, exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
  • N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide

Uniqueness

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide is unique due to its specific substitution pattern on the indole ring and the presence of the phenylmethanesulfonamide group. This combination imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-14-7-8-18-17(11-14)16(12-19-18)9-10-20-23(21,22)13-15-5-3-2-4-6-15/h2-8,11-12,19-20H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINHZDIOUDRPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.